molecular formula C5H3ClIN B015674 2-Chloro-4-iodopyridine CAS No. 153034-86-7

2-Chloro-4-iodopyridine

Cat. No. B015674
CAS RN: 153034-86-7
M. Wt: 239.44 g/mol
InChI Key: KJKIPRQNFDUULB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-iodopyridine (CIP) is an organic compound that is used in a variety of scientific research applications. It is a versatile reagent that is used in a variety of organic synthesis, including the synthesis of pharmaceuticals and other compounds. CIP is a colorless solid with a melting point of 113 °C. It is a stable compound that is soluble in organic solvents such as ethanol and acetone, and is also soluble in water.

Scientific Research Applications

For more information, you can refer to the Thermo Scientific Chemicals product page for 2-Chloro-4-iodopyridine . Additionally, a recent study on related compounds might be of interest . provides further insights into the effect of planarity of aromatic rings appended to o-carborane on photophysical properties, which includes 2-Chloro-4-iodopyridine. Lastly, you can find additional chemical properties on ChemicalBook . also provides safety and handling information for this compound.

properties

IUPAC Name

2-chloro-4-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClIN/c6-5-3-4(7)1-2-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKIPRQNFDUULB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363977
Record name 2-Chloro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-iodopyridine

CAS RN

153034-86-7
Record name 2-Chloro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-iodopyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-iodopyridine
Reactant of Route 2
2-Chloro-4-iodopyridine
Reactant of Route 3
2-Chloro-4-iodopyridine
Reactant of Route 4
2-Chloro-4-iodopyridine
Reactant of Route 5
2-Chloro-4-iodopyridine
Reactant of Route 6
2-Chloro-4-iodopyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.